2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone
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Overview
Description
2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone is a chemical compound that features a piperazine ring substituted with a hydroxyoxolane group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can modify the hydroxy group to other functional groups.
Scientific Research Applications
2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its piperazine moiety, which is a common structural feature in many drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The hydroxyoxolane group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
- 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
Uniqueness
2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyoxolane group differentiates it from other piperazine derivatives, potentially offering unique interactions with biological targets and different reactivity in chemical reactions.
Properties
IUPAC Name |
2-chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c11-5-10(15)13-3-1-12(2-4-13)8-6-16-7-9(8)14/h8-9,14H,1-7H2/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCTUCOUBOUGQC-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COCC2O)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@@H]2COC[C@H]2O)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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